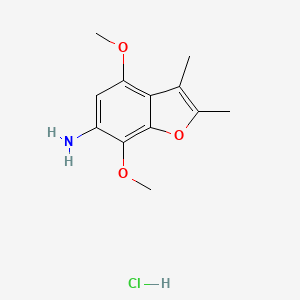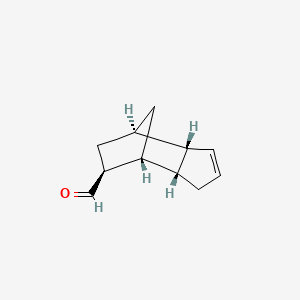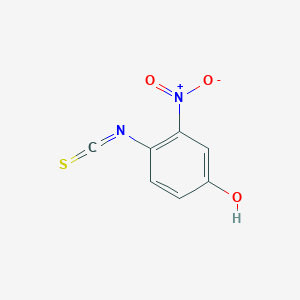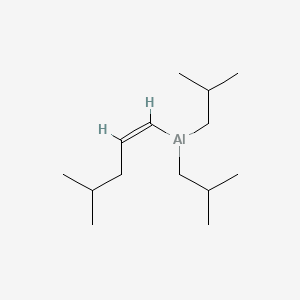
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is an organoaluminium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of aluminium bonded to a (Z)-4-methylpent-1-enyl group and two isobutyl groups. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the 4-methylpent-1-enyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium typically involves the reaction of diisobutylaluminium hydride with (Z)-4-methylpent-1-enyl halide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the aluminium hydride and to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: The aluminium center can participate in substitution reactions, where the isobutyl or 4-methylpent-1-enyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used in conjunction with this compound.
Substitution: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxides, while reduction can produce various reduced organic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds and in the reduction of functional groups.
Biology
While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of biologically active molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its potential use as a precursor in the synthesis of pharmaceuticals is of particular interest.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
Mécanisme D'action
The mechanism by which (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium exerts its effects involves the interaction of the aluminium center with various molecular targets. The aluminium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as reductions and substitutions. The (Z)-configuration of the 4-methylpent-1-enyl group influences the compound’s reactivity and selectivity in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutylaluminium hydride: A related compound used primarily as a reducing agent.
Triisobutylaluminium: Another organoaluminium compound with similar reactivity but different substituents.
(E)-Diisobutyl(4-methylpent-1-enyl)aluminium: The (E)-isomer of the compound, which has different geometric configuration and reactivity.
Uniqueness
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is unique due to its specific (Z)-configuration, which imparts distinct reactivity and selectivity compared to its (E)-isomer and other related compounds. This uniqueness makes it valuable in applications where precise control over reaction outcomes is required.
Propriétés
Numéro CAS |
56095-73-9 |
|---|---|
Formule moléculaire |
C14H29Al |
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
[(Z)-4-methylpent-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-4-5-6(2)3;2*1-4(2)3;/h1,4,6H,5H2,2-3H3;2*4H,1H2,2-3H3; |
Clé InChI |
WPIPUXPRJZVKFN-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C/C=C\[Al](CC(C)C)CC(C)C |
SMILES canonique |
CC(C)CC=C[Al](CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


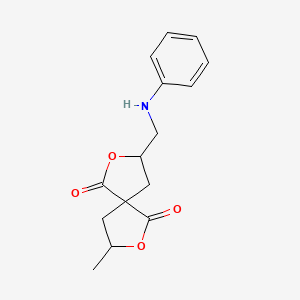
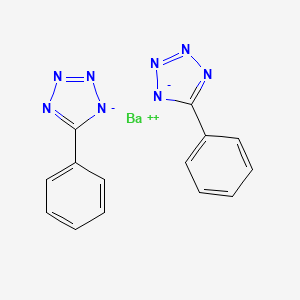
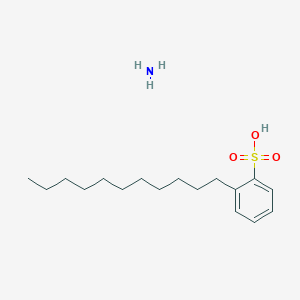
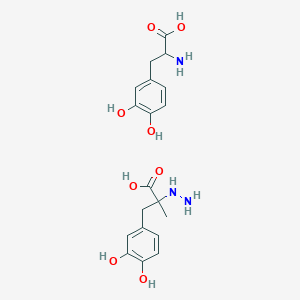
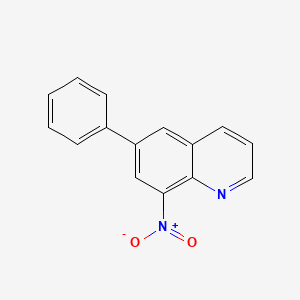
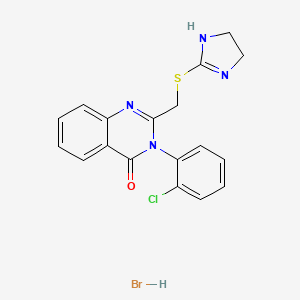

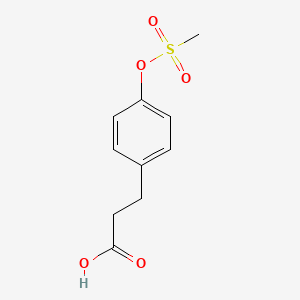
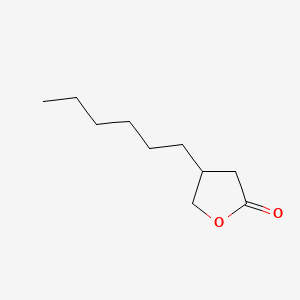
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
